Gpx4-IN-5

Description

Structure

3D Structure

Properties

Molecular Formula |

C18H17ClFNO5 |

|---|---|

Molecular Weight |

381.8 g/mol |

IUPAC Name |

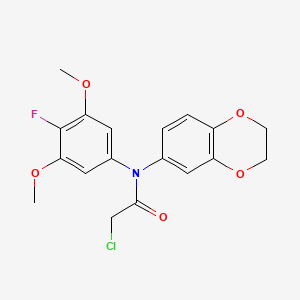

2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-fluoro-3,5-dimethoxyphenyl)acetamide |

InChI |

InChI=1S/C18H17ClFNO5/c1-23-15-8-12(9-16(24-2)18(15)20)21(17(22)10-19)11-3-4-13-14(7-11)26-6-5-25-13/h3-4,7-9H,5-6,10H2,1-2H3 |

InChI Key |

HKXSBJJCHBFTMB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1F)OC)N(C2=CC3=C(C=C2)OCCO3)C(=O)CCl |

Origin of Product |

United States |

Foundational & Exploratory

Gpx4-IN-5: A Deep Dive into its Mechanism of Action in Ferroptosis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Gpx4-IN-5, a potent and covalent inhibitor of Glutathione Peroxidase 4 (GPX4), and its role in inducing ferroptosis. This document will delve into the core molecular interactions, downstream cellular effects, and the broader signaling context, supported by quantitative data and detailed experimental methodologies.

Core Mechanism: Covalent Inhibition of GPX4

Gpx4-IN-5 functions as a direct, covalent inhibitor of Glutathione Peroxidase 4 (GPX4)[1][2]. GPX4 is a crucial selenoenzyme that plays a central role in cellular antioxidant defense by reducing lipid hydroperoxides to non-toxic lipid alcohols, thereby preventing the accumulation of lipid-based reactive oxygen species (ROS)[3][4][5].

The covalent nature of the interaction between Gpx4-IN-5 and GPX4 leads to irreversible inactivation of the enzyme. This has been experimentally confirmed through cellular thermal shift assays, which demonstrated a decrease in the degradation temperature of GPX4 in the presence of Gpx4-IN-5, indicating direct binding[1][2]. The potent covalent bond formation is further quantified by a Kinact/KI value of 93.54 min/M[1][2].

Induction of Ferroptosis: A Cascade of Cellular Events

By inhibiting GPX4, Gpx4-IN-5 triggers a specific form of regulated cell death known as ferroptosis. This process is distinct from other cell death mechanisms like apoptosis and is characterized by iron-dependent accumulation of lipid peroxides[6][7][8]. The cell-killing effect of Gpx4-IN-5 is dependent on ferroptosis, as co-treatment with ferroptosis inhibitors such as Ferrostatin-1, N-acetylcysteine, and reduced L-Glutathione rescues cells from its cytotoxic effects[1][2].

The key downstream effects of GPX4 inhibition by Gpx4-IN-5 include:

-

Increased Lipid Peroxidation: The primary consequence of GPX4 inactivation is the accumulation of lipid hydroperoxides (LPOs), the toxic substrates of GPX4[1][2]. This build-up of LPOs is a hallmark of ferroptosis.

-

Elevated Intracellular Iron (Fe2+) and ROS: Gpx4-IN-5 treatment leads to an increase in the levels of intracellular ferrous iron (Fe2+) and reactive oxygen species (ROS)[1][2]. The Fenton reaction, where Fe2+ reacts with hydrogen peroxide to generate highly reactive hydroxyl radicals, is a key contributor to the propagation of lipid peroxidation.

-

Mitochondrial Damage: Electron microscopy studies have revealed that Gpx4-IN-5 induces morphological changes in mitochondria that are characteristic of ferroptosis. These changes include a reduction in mitochondrial volume, disappearance of cristae, and rupture of the outer mitochondrial membrane[1][2].

Signaling Pathway of Gpx4-IN-5-Induced Ferroptosis

The mechanism of Gpx4-IN-5 is intrinsically linked to the canonical ferroptosis pathway, which is centered around the GPX4/glutathione (GSH) axis.

Quantitative Data

The potency of Gpx4-IN-5 has been quantified in various assays, demonstrating its efficacy as both a GPX4 inhibitor and an anti-tumor agent.

| Parameter | Value | Cell Line/System | Reference |

| GPX4 Inhibition (IC50) | 0.12 µM | Enzyme Assay | [1][2] |

| Anti-tumor Activity (IC50) | 0.01 µM | MDA-MB-468 (TNBC) | [1][2] |

| 0.075 µM | BT-549 (TNBC) | [1][2] | |

| 0.012 µM | MDA-MB-231 (TNBC) | [1][2] | |

| Covalent Binding (Kinact/KI) | 93.54 min/M | GPX4 Protein | [1][2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines for key experiments used to characterize the mechanism of action of Gpx4-IN-5.

GPX4 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Gpx4-IN-5 against GPX4.

Principle: This assay measures the activity of GPX4 in the presence of varying concentrations of the inhibitor. GPX4 activity is typically monitored by the rate of NADPH consumption, which is coupled to the reduction of glutathione disulfide (GSSG) by glutathione reductase.

Workflow:

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct binding of Gpx4-IN-5 to GPX4 in a cellular context.

Principle: The binding of a ligand (Gpx4-IN-5) to a target protein (GPX4) can alter the protein's thermal stability. CETSA measures the amount of soluble protein remaining after heat treatment at various temperatures.

Workflow:

Lipid Peroxidation Assay

Objective: To measure the accumulation of lipid reactive oxygen species (ROS) in cells treated with Gpx4-IN-5.

Principle: Fluorescent probes, such as C11-BODIPY™ 581/591, are used to detect lipid peroxidation. This probe undergoes a fluorescence emission shift from red to green upon oxidation of its polyunsaturated butadienyl portion, allowing for ratiometric analysis.

Workflow:

Conclusion

Gpx4-IN-5 is a potent and specific covalent inhibitor of GPX4 that effectively induces ferroptosis in cancer cells, particularly in triple-negative breast cancer. Its mechanism of action is well-defined, involving the direct inactivation of GPX4, leading to the accumulation of lipid peroxides, increased intracellular iron and ROS, and characteristic mitochondrial damage. The quantitative data on its inhibitory and anti-tumor activities underscore its potential as a therapeutic agent. The experimental protocols outlined provide a framework for further investigation and validation of its mechanism of action. This comprehensive understanding of Gpx4-IN-5's function is critical for its continued development as a tool for cancer research and therapy.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Mechanisms of ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. esmed.org [esmed.org]

- 5. The Selenoprotein Glutathione Peroxidase 4: From Molecular Mechanisms to Novel Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The Regulatory Effects and the Signaling Pathways of Natural Bioactive Compounds on Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Role of Gpx4-IN-5 in Lipid Peroxidation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glutathione Peroxidase 4 (GPX4) is a critical enzyme in the cellular defense against lipid peroxidation, a key driver of ferroptosis, a form of regulated cell death. The advent of specific inhibitors targeting GPX4 has provided powerful tools to investigate the mechanisms of ferroptosis and explore its therapeutic potential, particularly in oncology. This technical guide focuses on Gpx4-IN-5, a potent and covalent inhibitor of GPX4. We will delve into its mechanism of action, its profound impact on lipid peroxidation, and provide a comprehensive overview of the quantitative data and experimental protocols relevant to its study. This document is intended to serve as a detailed resource for researchers and professionals in drug development investigating the therapeutic targeting of ferroptosis.

Introduction to GPX4 and Lipid Peroxidation

Lipid peroxidation is a deleterious process resulting from the oxidative degradation of lipids, particularly polyunsaturated fatty acids (PUFAs) within cellular membranes. This process, driven by reactive oxygen species (ROS), leads to the formation of lipid hydroperoxides, which can damage cellular components and trigger cell death. Ferroptosis is a distinct form of regulated cell death characterized by the iron-dependent accumulation of lethal lipid peroxides.[1]

Glutathione Peroxidase 4 (GPX4) stands as the primary enzyme responsible for reducing lipid hydroperoxides to their corresponding non-toxic alcohols, thereby protecting cells from the damaging effects of lipid peroxidation and inhibiting ferroptosis.[2] GPX4 is a selenocysteine-containing enzyme that utilizes glutathione (GSH) as a cofactor.[3] The central role of the GPX4-GSH axis in preventing lipid peroxidation makes it a compelling target for therapeutic intervention in diseases where ferroptosis is implicated, such as cancer and neurodegenerative disorders.[4] Inhibition of GPX4 leads to an accumulation of lipid peroxides, culminating in ferroptotic cell death.[3]

Gpx4-IN-5: A Covalent Inhibitor of GPX4

Gpx4-IN-5 is a small molecule inhibitor designed to covalently bind to and inactivate GPX4.[5] This irreversible inhibition leads to a rapid and sustained loss of GPX4 function, making Gpx4-IN-5 a potent inducer of ferroptosis.

Mechanism of Action

Gpx4-IN-5 functions as a covalent inhibitor, forming a strong, irreversible bond with the GPX4 enzyme.[5] This covalent modification incapacitates the enzyme, preventing it from carrying out its crucial role in detoxifying lipid hydroperoxides. The inactivation of GPX4 leads to the unchecked accumulation of lipid peroxides within cellular membranes, a hallmark of ferroptosis.[5] This accumulation disrupts membrane integrity and function, ultimately leading to cell death. Studies have shown that Gpx4-IN-5 treatment results in a significant increase in intracellular levels of ferrous iron (Fe²⁺) and reactive oxygen species (ROS), further exacerbating lipid peroxidation.[5]

The mechanism of Gpx4-IN-5-induced ferroptosis is further supported by the observation that its cytotoxic effects can be rescued by ferroptosis inhibitors such as Ferrostatin-1.[5] This indicates that the cell death induced by Gpx4-IN-5 is specifically mediated through the ferroptotic pathway.

Quantitative Data for Gpx4-IN-5

The following tables summarize the key quantitative data reported for Gpx4-IN-5, providing a clear comparison of its potency and efficacy across different assays and cell lines.

| Parameter | Value | Target/Cell Line | Reference |

| IC₅₀ (GPX4 Inhibition) | 0.12 µM | GPX4 enzyme | [5] |

| k_inact / K_I | 93.54 min⁻¹M⁻¹ | GPX4 enzyme | [5] |

Table 1: In Vitro Enzymatic Activity of Gpx4-IN-5. This table details the direct inhibitory activity of Gpx4-IN-5 on the GPX4 enzyme. The IC₅₀ value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The k_inact / K_I value is a measure of the efficiency of covalent inhibition.

| Cell Line | IC₅₀ (72 hours) | Cancer Type | Reference |

| MDA-MB-468 | 0.01 µM | Triple-Negative Breast Cancer | [5] |

| BT-549 | 0.075 µM | Triple-Negative Breast Cancer | [5] |

| MDA-MB-231 | 0.012 µM | Triple-Negative Breast Cancer | [5] |

Table 2: Anti-tumor Activity of Gpx4-IN-5 in Triple-Negative Breast Cancer (TNBC) Cell Lines. This table presents the half-maximal inhibitory concentration (IC₅₀) of Gpx4-IN-5 on the viability of various TNBC cell lines after 72 hours of treatment, demonstrating its potent anti-cancer effects.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of Gpx4-IN-5 and its role in lipid peroxidation.

GPX4 Activity Assay (Colorimetric)

This protocol describes a method to measure the enzymatic activity of GPX4, which is essential for screening and characterizing inhibitors like Gpx4-IN-5. The assay indirectly measures GPX4 activity through a coupled reaction with glutathione reductase.

Materials:

-

Recombinant human GPX4

-

GPX4 inhibitor (e.g., Gpx4-IN-5, ML-162 as a positive control)

-

Glutathione Reductase (GR)

-

NADPH

-

Oxidized Glutathione (GSSG)

-

Hydroperoxide substrate

-

Assay Buffer

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare the reaction mixture containing assay buffer, GR, and NADPH in each well of a 96-well plate.

-

Add the GPX4 enzyme to the wells.

-

For inhibitor screening, add the test compounds (e.g., Gpx4-IN-5) at various concentrations to the respective wells. Include a positive control (e.g., ML-162) and a vehicle control (e.g., DMSO).

-

Initiate the reaction by adding the hydroperoxide substrate and GSSG.

-

Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader. The oxidation of NADPH to NADP⁺ by GR, which is coupled to the GPX4 reaction, leads to this decrease.

-

The rate of decrease in absorbance at 340 nm is directly proportional to the GPX4 activity.

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control to determine the IC₅₀ value.[6][7]

Lipid Peroxidation Assay using C11-BODIPY

This protocol details the use of the fluorescent probe C11-BODIPY™ 581/591 to measure lipid peroxidation in live cells, a key indicator of ferroptosis induction by Gpx4-IN-5.

Materials:

-

C11-BODIPY™ 581/591 C11 fluorescent probe

-

Cell culture medium (e.g., DMEM) without fetal bovine serum (FBS)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer or fluorescence microscope

-

Cells of interest (e.g., MDA-MB-231)

Procedure:

-

Seed cells in a suitable culture plate and allow them to adhere overnight.

-

Treat the cells with Gpx4-IN-5 at the desired concentrations and for the specified duration. Include appropriate controls (vehicle, positive control for ferroptosis).

-

Prepare a working solution of C11-BODIPY in serum-free medium (typically 1-10 µM).

-

Remove the treatment medium from the cells and wash once with PBS.

-

Incubate the cells with the C11-BODIPY working solution for 30 minutes at 37°C, protected from light.

-

After incubation, harvest the cells (if using flow cytometry) or wash the cells twice with PBS (for microscopy).

-

For flow cytometry, resuspend the cells in PBS and analyze immediately. The probe fluoresces green upon oxidation, indicating lipid peroxidation. The ratio of green to red fluorescence is quantified.

-

For fluorescence microscopy, visualize the cells using appropriate filter sets for the oxidized (green) and reduced (red) forms of the probe.[1][3][8]

Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm the direct binding of a compound to its target protein in a cellular context. This protocol describes how to assess the engagement of Gpx4-IN-5 with GPX4.

Materials:

-

Cells expressing GPX4 (e.g., MDA-MB-231)

-

Gpx4-IN-5

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

PCR tubes

-

Thermal cycler

-

Western blotting equipment and reagents

Procedure:

-

Treat cultured cells with Gpx4-IN-5 or vehicle control for a specified time (e.g., 2 hours).

-

Harvest the cells and resuspend them in lysis buffer.

-

Aliquot the cell lysate into PCR tubes.

-

Heat the aliquots to a range of different temperatures for a set time (e.g., 3 minutes) using a thermal cycler. A typical temperature range is 37°C to 73°C in increments.

-

After heating, cool the samples to 4°C for 3 minutes.

-

Centrifuge the samples at high speed to pellet the denatured, aggregated proteins.

-

Carefully collect the supernatant containing the soluble proteins.

-

Analyze the amount of soluble GPX4 in each supernatant by Western blotting using a specific anti-GPX4 antibody.

-

Binding of Gpx4-IN-5 to GPX4 is expected to alter its thermal stability, resulting in a shift in the melting curve (the amount of soluble protein at different temperatures) compared to the vehicle-treated control.[5][9][10]

Western Blotting for GPX4

This protocol outlines the standard procedure for detecting the levels of GPX4 protein in cell lysates, which is crucial for confirming target engagement and observing any changes in protein expression upon treatment with Gpx4-IN-5.

Materials:

-

Cell lysates prepared as in the CETSA protocol or from other experiments

-

SDS-PAGE gels

-

Transfer buffer

-

Nitrocellulose or PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against GPX4

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Determine the protein concentration of the cell lysates.

-

Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with the primary anti-GPX4 antibody overnight at 4°C.

-

Wash the membrane several times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.[11][12]

Measurement of Intracellular Ferrous Iron (Fe²⁺)

This protocol describes a method to quantify the levels of intracellular labile ferrous iron, a key mediator of ferroptosis.

Materials:

-

Fluorogenic iron probes (e.g., FerroFarRed, Calcein-AM)

-

Cells of interest

-

Flow cytometer or fluorescence microscope

Procedure:

-

Culture and treat cells with Gpx4-IN-5 as described previously.

-

Incubate the cells with the chosen fluorogenic iron probe according to the manufacturer's instructions.

-

Wash the cells to remove excess probe.

-

Analyze the fluorescence of the cells using a flow cytometer or fluorescence microscope. The fluorescence intensity will be proportional to the intracellular ferrous iron concentration.[13]

Live Cell Reactive Oxygen Species (ROS) Detection

This protocol details the measurement of intracellular ROS levels, which are expected to increase upon GPX4 inhibition.

Materials:

-

Cell-permeable fluorogenic probes for ROS (e.g., CellROX®, CM-H2DCFDA)

-

Cells of interest

-

Flow cytometer or fluorescence microscope

Procedure:

-

Treat cells with Gpx4-IN-5.

-

Load the cells with the ROS-sensitive fluorescent dye according to the manufacturer's protocol (typically a 30-minute incubation).

-

Wash the cells to remove the unloaded dye.

-

Measure the fluorescence intensity using a flow cytometer or visualize the ROS production with a fluorescence microscope. An increase in fluorescence indicates an elevation in intracellular ROS levels.[14][15][16]

In Vivo Xenograft Tumor Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of Gpx4-IN-5 in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., BALB/c nude mice)

-

Cancer cells (e.g., MDA-MB-231)

-

Gpx4-IN-5 formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of cancer cells into the flank of the mice.

-

Allow the tumors to grow to a palpable size.

-

Randomize the mice into treatment and control groups.

-

Administer Gpx4-IN-5 (e.g., via intraperitoneal injection) to the treatment group according to a predetermined dosing schedule and concentration. Administer the vehicle to the control group.

-

Monitor the tumor size regularly using calipers.

-

Monitor the body weight and general health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry for ferroptosis markers).[17][18]

Signaling Pathways and Logical Relationships

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows related to Gpx4-IN-5 and lipid peroxidation.

Caption: GPX4 Signaling Pathway and Inhibition by Gpx4-IN-5.

Caption: Experimental Workflow for Characterizing Gpx4-IN-5.

Conclusion

Gpx4-IN-5 is a potent and specific covalent inhibitor of GPX4 that serves as an invaluable tool for studying the intricacies of lipid peroxidation and ferroptosis. Its ability to induce ferroptosis in cancer cells, particularly in aggressive subtypes like triple-negative breast cancer, highlights its potential as a lead compound for the development of novel anti-cancer therapeutics. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the role of Gpx4-IN-5 and the broader implications of GPX4 inhibition in various pathological contexts. Future research should continue to focus on optimizing the pharmacological properties of GPX4 inhibitors and elucidating the full spectrum of their in vivo effects to translate these promising findings into clinical applications.

References

- 1. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 4. Non-coding RNA: A key regulator in the Glutathione-GPX4 pathway of ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. caymanchem.com [caymanchem.com]

- 7. afsbio.com [afsbio.com]

- 8. 3.10. C11-BODIPY lipid peroxidation assay [bio-protocol.org]

- 9. Thermal Shift Assay in Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thermal Proteome Profiling Reveals Glutathione Peroxidase 4 as the Target of the Autophagy Inducer Conophylline - PMC [pmc.ncbi.nlm.nih.gov]

- 11. GPX4 Antibody | Cell Signaling Technology [cellsignal.com]

- 12. origene.com [origene.com]

- 13. Fluorogenic Probes for Intracellular Iron Detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. emulatebio.com [emulatebio.com]

- 15. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [bio-protocol.org]

- 16. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [en.bio-protocol.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

Gpx4-IN-5: A Technical Guide to its Discovery and Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery, chemical synthesis, and biological characterization of Gpx4-IN-5, a potent and selective covalent inhibitor of Glutathione Peroxidase 4 (GPX4). Gpx4-IN-5 has emerged as a significant research tool for studying ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation. Its ability to induce ferroptosis highlights its potential as a therapeutic agent, particularly in the context of cancers resistant to conventional therapies, such as triple-negative breast cancer (TNBC). This document details the scientific background, chemical synthesis, experimental protocols, and key biological data associated with Gpx4-IN-5, serving as a comprehensive resource for researchers in the fields of drug discovery, oncology, and cell biology.

Introduction: The Role of GPX4 in Ferroptosis and Cancer

Ferroptosis is a distinct form of programmed cell death characterized by the iron-dependent accumulation of lipid peroxides to lethal levels.[1] Unlike apoptosis, it is not dependent on caspase activity. A key regulator of ferroptosis is the selenoenzyme Glutathione Peroxidase 4 (GPX4), which plays a crucial role in detoxifying lipid hydroperoxides within cellular membranes, thereby protecting cells from oxidative damage.[1]

The inhibition of GPX4 has been identified as a promising therapeutic strategy for cancers that are resistant to traditional treatments.[2] Notably, certain cancer subtypes, including triple-negative breast cancer (TNBC), exhibit a heightened dependency on GPX4 for survival, making it a compelling target for drug development.[3] The discovery of small molecule inhibitors of GPX4, such as Gpx4-IN-5, provides a powerful means to induce ferroptosis selectively in these vulnerable cancer cells.

Gpx4-IN-5, also referred to as compound C18 in its discovery publication, was identified as a novel, potent, and covalent inhibitor of GPX4.[4] It was developed through structural integration and simplification strategies based on previous GPX4 inhibitors, RSL3 and ML162.[4] This guide will now delve into the specifics of its discovery and synthesis.

Discovery of Gpx4-IN-5

Gpx4-IN-5 was discovered as part of a focused effort to develop highly selective and potent covalent inhibitors of GPX4 for the treatment of TNBC.[4] The design strategy involved combining and simplifying the structural features of known GPX4 inhibitors, RSL3 and ML162. This led to the synthesis of a series of novel compounds, among which Gpx4-IN-5 (C18) demonstrated superior activity.[4]

Biochemical and cellular assays revealed that Gpx4-IN-5 potently inhibits GPX4 enzymatic activity and effectively induces ferroptosis in TNBC cell lines.[3][4] Further studies confirmed that it covalently binds to the selenocysteine residue (Sec46) in the active site of GPX4.[4] Importantly, in vivo studies using a xenograft model of human TNBC demonstrated that Gpx4-IN-5 significantly inhibits tumor growth without causing overt toxicity, underscoring its therapeutic potential.[4]

Chemical Synthesis of Gpx4-IN-5

The chemical synthesis of Gpx4-IN-5 (C18) is a multi-step process. The following scheme outlines the synthetic route as described in the primary literature.

Experimental Protocol: Chemical Synthesis

General Procedure: All reagents and solvents were obtained from commercial sources and used without further purification. Reactions were monitored by thin-layer chromatography (TLC). 1H and 13C NMR spectra were recorded on a Bruker spectrometer. Mass spectra were obtained using an Agilent ESI-Q-TOF mass spectrometer.

Step 1: Synthesis of 2-((3,5-difluorophenyl)oxy)-N-(4-methoxyphenyl)acetamide (Intermediate 2) To a solution of 4-methoxyaniline in dichloromethane (DCM) was added triethylamine (Et3N), followed by the dropwise addition of 2-chloroacetyl chloride at 0 °C. The mixture was stirred at room temperature for 2 hours. After completion, the reaction was quenched with water and the organic layer was washed with brine, dried over anhydrous Na2SO4, and concentrated to give 2-chloro-N-(4-methoxyphenyl)acetamide (Intermediate 1). Subsequently, a mixture of Intermediate 1, 3,5-difluorophenol, and K2CO3 in dimethylformamide (DMF) was stirred at 80 °C for 4 hours. The reaction mixture was cooled to room temperature, poured into ice water, and the resulting precipitate was collected by filtration, washed with water, and dried to afford Intermediate 2.

Step 2: Synthesis of 2-((3,5-difluorophenyl)oxy)-N-(4-(prop-2-yn-1-yloxy)phenyl)acetamide (Intermediate 4) To a solution of Intermediate 2 in DCM, a solution of BBr3 in DCM was added dropwise at -78 °C. The mixture was stirred at room temperature for 2 hours. The reaction was quenched with methanol and the solvent was removed under reduced pressure. The residue was purified by column chromatography to yield 2-((3,5-difluorophenyl)oxy)-N-(4-hydroxyphenyl)acetamide (Intermediate 3). A mixture of Intermediate 3, propargyl bromide, and K2CO3 in DMF was stirred at room temperature for 3 hours. The reaction mixture was poured into water and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous Na2SO4, and concentrated. The residue was purified by column chromatography to give Intermediate 4.

Step 3: Synthesis of Gpx4-IN-5 (C18) To a solution of Intermediate 4 in tetrahydrofuran (THF) was added Et3N, followed by the addition of 2-chloro-N-hydroxyacetimidoyl chloride at room temperature. The mixture was stirred for 2 hours. The solvent was removed under reduced pressure, and the residue was purified by preparative TLC to afford Gpx4-IN-5 (C18) as a white solid.

Biological Activity and Quantitative Data

The biological activity of Gpx4-IN-5 has been extensively characterized through a series of in vitro and in vivo experiments.[3][4] The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of Gpx4-IN-5

| Target/Cell Line | Assay Type | IC50 (µM) | Reference |

| GPX4 Enzyme | Enzymatic Assay | 0.12 | [3] |

| MDA-MB-468 (TNBC) | Cell Viability (72h) | 0.01 | [3] |

| BT-549 (TNBC) | Cell Viability (72h) | 0.075 | [3] |

| MDA-MB-231 (TNBC) | Cell Viability (72h) | 0.012 | [3] |

Table 2: In Vivo Anti-Tumor Efficacy of Gpx4-IN-5

| Animal Model | Tumor Type | Dosage and Administration | Tumor Growth Inhibition (TGI) | Reference |

| BALB/c nude mice | MDA-MB-231 xenograft | 5 mg/kg, i.p., once daily for 21 days | 50.4% | |

| BALB/c nude mice | MDA-MB-231 xenograft | 10 mg/kg, i.p., once daily for 21 days | Not explicitly stated, but significant | |

| BALB/c nude mice | MDA-MB-231 xenograft | 20 mg/kg, i.p., once daily for 21 days | 81.0% |

Signaling Pathway and Mechanism of Action

Gpx4-IN-5 exerts its biological effects by directly inhibiting GPX4, which leads to the induction of ferroptosis. The signaling pathway is depicted below.

Gpx4-IN-5 covalently binds to the active site of GPX4, inactivating the enzyme.[4] This prevents the reduction of lipid peroxides (LPOs) to non-toxic lipid alcohols, a process that requires glutathione (GSH) as a cofactor.[3] The resulting accumulation of LPOs in the presence of iron leads to oxidative damage to the cell membrane, culminating in ferroptotic cell death.[3]

Key Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of Gpx4-IN-5.

GPX4 Enzyme Inhibition Assay

This assay measures the ability of Gpx4-IN-5 to inhibit the enzymatic activity of recombinant human GPX4.

Protocol:

-

Prepare a reaction buffer containing Tris-HCl, EDTA, and DTT.

-

In a 96-well plate, add the reaction buffer, recombinant human GPX4, glutathione (GSH), glutathione reductase (GR), and NADPH.

-

Add serial dilutions of Gpx4-IN-5 or vehicle control (DMSO) to the wells.

-

Pre-incubate the plate at room temperature for 10 minutes.

-

Initiate the reaction by adding the substrate, cumene hydroperoxide.

-

Immediately measure the absorbance at 340 nm every minute for 15 minutes using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADPH.

-

Calculate the initial reaction velocity (rate of NADPH consumption) for each concentration of the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay

This assay determines the cytotoxic effect of Gpx4-IN-5 on cancer cell lines.

Protocol:

-

Seed cells (e.g., MDA-MB-231, BT-549, MDA-MB-468) in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of Gpx4-IN-5 or vehicle control (DMSO) for 72 hours.

-

After the incubation period, add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the percentage of viability against the logarithm of the drug concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm the direct binding of Gpx4-IN-5 to GPX4 in a cellular context.

Protocol:

-

Culture MDA-MB-231 cells to 80-90% confluency.

-

Treat the cells with Gpx4-IN-5 (1 µM) or vehicle (DMSO) for 2 hours.[3]

-

Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the tubes at different temperatures (e.g., from 37 °C to 70 °C) for 3 minutes in a thermal cycler, followed by cooling at 4 °C for 3 minutes.

-

Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 37 °C water bath.

-

Centrifuge the lysates at 20,000 x g for 20 minutes at 4 °C to pellet the aggregated proteins.

-

Collect the supernatant containing the soluble proteins.

-

Analyze the protein concentration and subject the samples to SDS-PAGE and Western blotting using an anti-GPX4 antibody.

-

Quantify the band intensities and plot the percentage of soluble GPX4 relative to the 37 °C sample against the temperature. A shift in the melting curve indicates ligand binding.

Lipid Peroxidation Assay

This assay measures the accumulation of lipid reactive oxygen species (ROS), a hallmark of ferroptosis.

Protocol:

-

Seed MDA-MB-231 cells in a 6-well plate.

-

Treat the cells with Gpx4-IN-5 at various concentrations (e.g., 5-20 nM) for 8 hours.[3]

-

Wash the cells with PBS.

-

Stain the cells with C11-BODIPY™ 581/591 (a lipid peroxidation sensor) at a final concentration of 2 µM for 30 minutes at 37 °C.

-

Wash the cells with PBS and harvest by trypsinization.

-

Resuspend the cells in PBS.

-

Analyze the fluorescence by flow cytometry. An increase in the green fluorescence (oxidation of the probe) indicates lipid peroxidation.

Conclusion

Gpx4-IN-5 is a valuable chemical probe for studying the role of GPX4 and ferroptosis in various physiological and pathological contexts. Its potent and selective covalent inhibition of GPX4, coupled with its demonstrated anti-tumor efficacy in preclinical models of triple-negative breast cancer, positions it as a promising lead compound for the development of novel cancer therapeutics. This technical guide provides a comprehensive resource for researchers seeking to utilize Gpx4-IN-5 in their studies, offering detailed insights into its discovery, synthesis, and biological characterization.

References

Gpx4-IN-5: A Technical Guide to a Potent Covalent Inhibitor of GPX4 for Ferroptosis Induction

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferroptosis, an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides, has emerged as a promising therapeutic strategy for various diseases, particularly cancer. A key regulator of this pathway is Glutathione Peroxidase 4 (GPX4), a selenoenzyme that neutralizes lipid hydroperoxides. Inhibition of GPX4 leads to an accumulation of lipid reactive oxygen species (ROS), ultimately triggering ferroptotic cell death. This technical guide provides an in-depth overview of Gpx4-IN-5 (also known as compound C18), a novel and potent covalent inhibitor of GPX4. This document details its mechanism of action, presents key quantitative data in comparison to other known GPX4 inhibitors, and provides comprehensive experimental protocols for its evaluation.

Introduction to GPX4 and Ferroptosis

The system Xc-/glutathione (GSH)/GPX4 axis is a critical pathway that protects cells from ferroptosis. System Xc- imports cystine, which is subsequently reduced to cysteine and used for the synthesis of GSH. GPX4 then utilizes GSH as a cofactor to reduce toxic lipid hydroperoxides to non-toxic lipid alcohols. Inhibition of any component of this axis can lead to the accumulation of lipid peroxides and induce ferroptosis. Gpx4-IN-5 is a recently developed small molecule that directly targets and covalently inhibits GPX4, making it a valuable tool for studying ferroptosis and a potential therapeutic agent.

Gpx4-IN-5: Mechanism of Covalent Inhibition

Gpx4-IN-5 acts as a covalent inhibitor of GPX4 by forming an irreversible bond with the selenocysteine residue at position 46 (Sec46) within the active site of the enzyme.[1] This covalent modification inactivates GPX4, preventing it from carrying out its protective antioxidant function. The inactivation of GPX4 leads to a cascade of events culminating in ferroptosis.

Quantitative Data and Comparative Analysis

Gpx4-IN-5 has demonstrated potent and selective activity against various cancer cell lines, particularly triple-negative breast cancer (TNBC). The following tables summarize the key quantitative data for Gpx4-IN-5 and provide a comparison with other well-known GPX4 inhibitors, RSL3 and ML162.

Table 1: In Vitro Inhibitory Activity of GPX4 Inhibitors

| Compound | Target | IC50 (μM) | Cell Line | Assay Condition |

| Gpx4-IN-5 (C18) | GPX4 | 0.12 [2] | - | 1-hour incubation |

| RSL3 | GPX4 | - | - | - |

| ML162 | GPX4 | - | - | - |

Table 2: Cellular Activity of GPX4 Inhibitors in Triple-Negative Breast Cancer (TNBC) Cell Lines

| Compound | MDA-MB-468 IC50 (μM) | BT-549 IC50 (μM) | MDA-MB-231 IC50 (μM) | Assay Condition |

| Gpx4-IN-5 (C18) | 0.01 [2] | 0.075 [2] | 0.012 [2] | 72-hour incubation |

| RSL3 | ND | ND | ND | - |

| ML162 | ND | ND | ND | - |

| ND: Not explicitly detailed in the provided search results. |

Table 3: Covalent Binding Kinetics of Gpx4-IN-5

| Parameter | Value | Unit |

| k_inact / K_I | 93.54 [2] | min⁻¹ M⁻¹ |

| This parameter reflects the efficiency of covalent bond formation. |

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the activity and mechanism of Gpx4-IN-5.

GPX4 Enzymatic Activity Assay

This protocol is adapted from commercially available GPX4 inhibitor screening kits and is suitable for evaluating covalent inhibitors like Gpx4-IN-5. The assay indirectly measures GPX4 activity through a coupled reaction with glutathione reductase (GR).

Materials:

-

Recombinant human GPX4 enzyme

-

Gpx4-IN-5 (or other inhibitors)

-

GPX4 Assay Buffer (e.g., Tris-based buffer with EDTA)

-

Glutathione (GSH)

-

Glutathione Reductase (GR)

-

NADPH

-

Substrate (e.g., Cumene hydroperoxide or Phosphatidylcholine hydroperoxide)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute the GPX4 enzyme in assay buffer to the desired concentration. Prepare a stock solution of Gpx4-IN-5 in DMSO and create a serial dilution.

-

Inhibitor Pre-incubation: To allow for covalent bond formation, pre-incubate the diluted GPX4 enzyme with varying concentrations of Gpx4-IN-5 (or vehicle control) for a defined period (e.g., 30-60 minutes) at room temperature.

-

Reaction Initiation: Initiate the enzymatic reaction by adding a master mix containing GSH, GR, and NADPH to the wells containing the pre-incubated enzyme and inhibitor.

-

Substrate Addition: Add the GPX4 substrate (e.g., cumene hydroperoxide) to all wells to start the reaction.

-

Kinetic Measurement: Immediately begin measuring the decrease in absorbance at 340 nm every minute for 10-20 minutes using a microplate reader. The rate of NADPH consumption is proportional to the GPX4 activity.

-

Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify the direct binding of a compound to its target protein in a cellular context. Ligand binding stabilizes the target protein, leading to a higher melting temperature.

Materials:

-

MDA-MB-231 cells (or other relevant cell line)

-

Gpx4-IN-5

-

Complete cell culture medium

-

PBS (Phosphate-Buffered Saline)

-

Lysis buffer (containing protease and phosphatase inhibitors)

-

PCR tubes

-

Thermal cycler

-

Centrifuge

-

SDS-PAGE and Western blotting reagents

-

Anti-GPX4 antibody

Procedure:

-

Cell Treatment: Culture MDA-MB-231 cells to 80-90% confluency. Treat the cells with Gpx4-IN-5 (e.g., 1 µM) or vehicle (DMSO) for 2 hours in complete medium.[2]

-

Cell Harvesting and Lysis: Harvest the cells, wash with PBS, and resuspend in lysis buffer. Lyse the cells by freeze-thaw cycles.

-

Heat Treatment: Aliquot the cell lysates into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C for 3 minutes.

-

Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

-

Western Blot Analysis: Collect the supernatants containing the soluble proteins. Analyze the amount of soluble GPX4 at each temperature by SDS-PAGE and Western blotting using an anti-GPX4 antibody.

-

Data Analysis: Quantify the band intensities and plot the percentage of soluble GPX4 against the temperature. A shift in the melting curve to a higher temperature in the Gpx4-IN-5 treated samples compared to the vehicle control indicates target engagement.

Lipid Peroxidation Assay using BODIPY™ 581/591 C11

This assay measures the accumulation of lipid peroxides, a hallmark of ferroptosis, using the fluorescent probe BODIPY™ 581/591 C11.

Materials:

-

MDA-MB-231 cells

-

Gpx4-IN-5

-

BODIPY™ 581/591 C11 probe

-

Ferrostatin-1 (as a negative control for ferroptosis)

-

Cell culture medium

-

Flow cytometer or fluorescence microscope

Procedure:

-

Cell Treatment: Seed MDA-MB-231 cells in appropriate culture plates. Treat the cells with Gpx4-IN-5 at various concentrations (e.g., 5-20 nM) for 8 hours.[2] Include a negative control (vehicle) and a co-treatment group with Gpx4-IN-5 and Ferrostatin-1.

-

Probe Staining: After treatment, incubate the cells with BODIPY™ 581/591 C11 (typically 1-2 µM) in fresh medium for 30-60 minutes at 37°C.

-

Cell Harvesting and Washing: For flow cytometry, harvest the cells and wash them with PBS. For microscopy, wash the cells in the plate with PBS.

-

Fluorescence Measurement:

-

Flow Cytometry: Analyze the cells on a flow cytometer. The probe emits green fluorescence upon oxidation (lipid peroxidation) and red fluorescence in its reduced state. An increase in the green-to-red fluorescence ratio indicates lipid peroxidation.

-

Fluorescence Microscopy: Visualize the cells under a fluorescence microscope. An increase in green fluorescence indicates lipid peroxidation.

-

-

Data Analysis: Quantify the fluorescence intensity or the ratio of green to red fluorescence. Compare the results from Gpx4-IN-5 treated cells to the control and Ferrostatin-1 co-treated groups.

Visualizing the Molecular and Experimental Landscape

The following diagrams, generated using Graphviz, illustrate the key pathways and workflows discussed in this guide.

References

The Disruption of Cellular Homeostasis: A Technical Overview of Gpx4-IN-5's Impact on Cellular Pathways

For Researchers, Scientists, and Drug Development Professionals

Gpx4-IN-5 has emerged as a potent and specific covalent inhibitor of Glutathione Peroxidase 4 (GPX4), a critical enzyme in the defense against lipid peroxidation. By targeting GPX4, Gpx4-IN-5 triggers a cascade of events culminating in ferroptosis, an iron-dependent form of regulated cell death. This technical guide provides an in-depth analysis of the cellular pathways affected by Gpx4-IN-5, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying mechanisms.

Core Mechanism of Action: Covalent Inhibition of GPX4 and Induction of Ferroptosis

Gpx4-IN-5 exerts its biological effects through the direct and covalent inhibition of GPX4. This interaction is characterized by a strong covalent bond formation, leading to the inactivation of the enzyme.[1] The inhibition of GPX4 disrupts the delicate balance of redox homeostasis within the cell, leading to the accumulation of lipid peroxides (LPOs) and subsequent cell death via ferroptosis.[1]

The primary cellular pathway initiated by Gpx4-IN-5 is the ferroptosis pathway. This process is characterized by the following key events:

-

GPX4 Inhibition: Gpx4-IN-5 covalently binds to GPX4, inhibiting its ability to reduce lipid hydroperoxides to non-toxic lipid alcohols.[1]

-

Lipid Peroxidation Accumulation: The inactivation of GPX4 leads to an unchecked accumulation of lipid peroxides within cellular membranes.

-

Increased Reactive Oxygen Species (ROS) and Iron (Fe2+) Levels: The presence of lipid peroxides, in an iron-dependent manner, leads to the generation of cytotoxic reactive oxygen species.[1]

-

Mitochondrial Dysfunction: Ferroptosis induced by Gpx4-IN-5 is associated with distinct morphological changes in mitochondria, including a reduction in volume, disappearance of cristae, and rupture of the outer membrane.[1]

-

Cell Death: The culmination of these events is a form of regulated cell death known as ferroptosis, which is distinct from other cell death modalities like apoptosis.

The cell-killing effect of Gpx4-IN-5 is dependent on ferroptosis, as demonstrated by the inability of the compound to effectively kill cells in the presence of ferroptosis inhibitors such as Ferrostatin-1.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the activity of Gpx4-IN-5.

| Parameter | Value | Assay Condition | Reference |

| GPX4 IC50 | 0.12 µM | Enzyme inhibition assay (1 hour) | [1][2] |

| kinact/KI | 93.54 M-1min-1 | Covalent bond formation with GPX4 (90 minutes) | [1] |

Table 1: Biochemical Activity of Gpx4-IN-5 against GPX4.

| Cell Line | IC50 (µM) | Assay Condition | Reference |

| MDA-MB-468 (TNBC) | 0.01 | 72 hours | [2] |

| BT-549 (TNBC) | 0.075 | 72 hours | [2] |

| MDA-MB-231 (TNBC) | 0.012 | 72 hours | [2] |

Table 2: Anti-tumor Activity of Gpx4-IN-5 in Triple-Negative Breast Cancer (TNBC) Cell Lines.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.

Caption: Signaling pathway of Gpx4-IN-5-induced ferroptosis.

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Caption: Workflow for detecting lipid peroxidation and ROS.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard laboratory procedures and should be adapted as necessary for specific experimental conditions.

Cellular Thermal Shift Assay (CETSA)

This assay is used to verify the direct binding of Gpx4-IN-5 to its target protein, GPX4, in a cellular context.

Materials:

-

MDA-MB-231 cells

-

Gpx4-IN-5

-

DMSO (vehicle control)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Equipment for cell culture, protein quantification (e.g., BCA assay), SDS-PAGE, and Western blotting

-

Thermal cycler or heating block

Procedure:

-

Cell Culture and Treatment: Culture MDA-MB-231 cells to approximately 80% confluency. Treat the cells with 1 µM Gpx4-IN-5 or an equivalent volume of DMSO for 2 hours at 37°C.

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard method like the BCA assay.

-

Heat Treatment: Aliquot equal amounts of protein from each treatment group into PCR tubes. Heat the lysates to a range of temperatures (e.g., 40°C to 70°C in 3-5°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes. Include a non-heated control.

-

Centrifugation: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

-

Sample Preparation for Western Blot: Carefully collect the supernatant, which contains the soluble proteins. Denature the supernatant samples by adding Laemmli buffer and boiling for 5-10 minutes.

-

Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with a primary antibody specific for GPX4, followed by an appropriate HRP-conjugated secondary antibody. Visualize the protein bands using a chemiluminescence detection system.

-

Data Analysis: A shift in the thermal denaturation curve, specifically a decrease in the degradation temperature of GPX4 in the Gpx4-IN-5 treated samples compared to the vehicle control, indicates direct binding of the compound to the protein.

Measurement of Reactive Oxygen Species (ROS)

This protocol describes the detection of intracellular ROS levels using a fluorescent probe.

Materials:

-

MDA-MB-231 cells

-

Gpx4-IN-5

-

2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) or other suitable ROS indicator

-

Cell culture medium

-

PBS or HBSS

-

Fluorescence microplate reader or flow cytometer

Procedure:

-

Cell Seeding: Seed MDA-MB-231 cells in a suitable format (e.g., 96-well plate for plate reader analysis, or 6-well plate for flow cytometry).

-

Cell Treatment: Treat the cells with Gpx4-IN-5 at concentrations ranging from 5-20 nM for 8 hours. Include a vehicle-treated control group.

-

Probe Loading: After the treatment period, remove the medium and wash the cells with warm PBS or HBSS. Incubate the cells with the ROS-sensitive probe (e.g., 10 µM H2DCFDA) in serum-free medium for 30 minutes at 37°C, protected from light.

-

Washing: Remove the probe-containing medium and wash the cells again with PBS or HBSS to remove any excess probe.

-

Fluorescence Measurement:

-

Microplate Reader: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~535 nm emission for dichlorofluorescein).

-

Flow Cytometry: Detach the cells (if adherent) and resuspend them in PBS. Analyze the fluorescence of the cell suspension using a flow cytometer.

-

-

Data Analysis: An increase in fluorescence intensity in the Gpx4-IN-5-treated cells compared to the control cells indicates an elevation in intracellular ROS levels.

Lipid Peroxidation Assay

This assay utilizes a ratiometric fluorescent probe to detect the accumulation of lipid peroxides.

Materials:

-

MDA-MB-231 cells

-

Gpx4-IN-5

-

C11-BODIPY™ 581/591 probe

-

Cell culture medium

-

PBS or HBSS

-

Fluorescence microscope or flow cytometer with appropriate filter sets

Procedure:

-

Cell Seeding and Treatment: Seed and treat MDA-MB-231 cells with Gpx4-IN-5 (5-20 nM) for 8 hours as described for the ROS assay.

-

Probe Loading: Following treatment, wash the cells and then incubate them with the C11-BODIPY™ 581/591 probe (e.g., 2.5 µM) in culture medium for 30-60 minutes at 37°C.

-

Washing: Gently wash the cells twice with PBS or HBSS to remove the excess probe.

-

Imaging or Flow Cytometry:

-

Fluorescence Microscopy: Image the cells using two different filter sets to capture the fluorescence of the reduced (red emission, ~590 nm) and oxidized (green emission, ~510 nm) forms of the probe.

-

Flow Cytometry: Analyze the cells using a flow cytometer capable of detecting both red and green fluorescence.

-

-

Data Analysis: An increase in the ratio of green to red fluorescence intensity in the Gpx4-IN-5-treated cells signifies an increase in lipid peroxidation.

This technical guide provides a comprehensive overview of the cellular pathways affected by Gpx4-IN-5, supported by quantitative data and detailed experimental protocols. The information presented is intended to aid researchers, scientists, and drug development professionals in their understanding and utilization of this potent ferroptosis inducer.

References

Gpx4-IN-5 Induced Ferroptosis: A Technical Guide to Morphological Features

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation. It is morphologically and biochemically distinct from other forms of programmed cell death, such as apoptosis. A key regulator of ferroptosis is Glutathione Peroxidase 4 (GPX4), a selenoenzyme that plays a crucial role in detoxifying lipid peroxides. Inhibition of GPX4 leads to an accumulation of lipid reactive oxygen species (ROS), ultimately triggering ferroptotic cell death. Gpx4-IN-5 is a covalent inhibitor of GPX4 with an IC50 of 0.12 μM, which potently induces ferroptosis and has demonstrated anti-tumor activity, particularly in triple-negative breast cancer (TNBC) cells.[1] This technical guide provides an in-depth overview of the morphological features associated with Gpx4-IN-5-induced ferroptosis, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.

Core Morphological Features of Gpx4-IN-5 Induced Ferroptosis

The induction of ferroptosis by Gpx4-IN-5 results in distinct and observable changes in cellular morphology, primarily affecting the mitochondria and cell membrane.

Mitochondrial Alterations:

The most prominent morphological changes occur within the mitochondria. Treatment of cells, such as the MDA-MB-231 human breast cancer cell line, with Gpx4-IN-5 (e.g., at a concentration of 20 nM for 6 hours) leads to:

-

Mitochondrial Shrinkage: A noticeable reduction in the overall volume of the mitochondria.

-

Increased Mitochondrial Membrane Density: The mitochondrial membranes appear more condensed under electron microscopy.

-

Disappearance of Mitochondrial Cristae: The inner folds of the mitochondrial membrane, known as cristae, become reduced or completely disappear.

-

Outer Mitochondrial Membrane Rupture: The integrity of the outer mitochondrial membrane is compromised, leading to its rupture.[1]

These mitochondrial features are considered hallmarks of ferroptosis and distinguish it from apoptosis, which is typically characterized by chromatin condensation and the formation of apoptotic bodies.

Cellular and Plasma Membrane Changes:

In contrast to the cell shrinkage observed in apoptosis, ferroptosis induced by Gpx4-IN-5 is often associated with:

-

Cell Swelling: An increase in overall cell volume.

-

Plasma Membrane Rupture: Loss of plasma membrane integrity is a late-stage event in ferroptosis, leading to the release of intracellular contents.

Quantitative Data on Gpx4-IN-5 Induced Ferroptosis

The following table summarizes key quantitative data associated with the induction of ferroptosis by Gpx4-IN-5 in MDA-MB-231 cells.

| Parameter | Cell Line | Gpx4-IN-5 Concentration | Incubation Time | Observation | Reference |

| IC50 | MDA-MB-231 | 0.012 µM | 72 hours | 50% inhibition of cell growth | [1] |

| BT-549 | 0.075 µM | 72 hours | 50% inhibition of cell growth | [1] | |

| MDA-MB-468 | 0.01 µM | 72 hours | 50% inhibition of cell growth | [1] | |

| Intracellular Fe2+ | MDA-MB-231 | 5-20 nM | 8 hours | Increase in ferrous iron levels | [1] |

| Reactive Oxygen Species (ROS) | MDA-MB-231 | 5-20 nM | 8 hours | Increase in ROS levels | [1] |

| Lipid Peroxidation (LPOs) | MDA-MB-231 | 5-20 nM | 8 hours | Accumulation of lipid peroxides | [1] |

Experimental Protocols

Detailed methodologies are crucial for the accurate study of Gpx4-IN-5 induced ferroptosis. Below are protocols for key experiments.

Assessment of Mitochondrial Morphology by Transmission Electron Microscopy (TEM)

Objective: To visualize the ultrastructural changes in mitochondria following Gpx4-IN-5 treatment.

Procedure:

-

Cell Culture and Treatment: Plate cells (e.g., MDA-MB-231) at an appropriate density and allow them to adhere overnight. Treat the cells with the desired concentration of Gpx4-IN-5 (e.g., 20 nM) or vehicle control for the specified duration (e.g., 6 hours).

-

Fixation: Gently wash the cells with phosphate-buffered saline (PBS). Fix the cells with a solution of 2.5% glutaraldehyde in 0.1 M sodium cacodylate buffer (pH 7.4) for 1-2 hours at room temperature.

-

Post-fixation: Wash the cells with sodium cacodylate buffer and post-fix with 1% osmium tetroxide in the same buffer for 1 hour at 4°C.

-

Dehydration and Embedding: Dehydrate the cells through a graded series of ethanol concentrations (e.g., 50%, 70%, 90%, 100%). Infiltrate the cells with a mixture of resin and ethanol, and then embed in pure resin. Polymerize the resin at 60°C for 48 hours.

-

Sectioning and Staining: Cut ultrathin sections (70-90 nm) using an ultramicrotome. Mount the sections on copper grids and stain with uranyl acetate and lead citrate.

-

Imaging: Observe the sections using a transmission electron microscope. Capture images of mitochondria in both control and treated cells, paying close attention to size, membrane density, cristae structure, and membrane integrity.

Measurement of Lipid Peroxidation using C11-BODIPY 581/591

Objective: To quantify the level of lipid peroxidation in cells treated with Gpx4-IN-5.

Materials:

-

C11-BODIPY 581/591 dye (e.g., from Thermo Fisher Scientific)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Plate cells in a multi-well plate and treat with Gpx4-IN-5 (e.g., 5-20 nM) or vehicle control for the desired time (e.g., 8 hours).

-

Staining: Remove the culture medium and incubate the cells with C11-BODIPY 581/591 at a final concentration of 2.5-5 µM in serum-free medium for 30 minutes at 37°C.

-

Harvesting: Wash the cells twice with PBS. Detach the cells using trypsin-EDTA, and then neutralize with complete medium.

-

Flow Cytometry: Centrifuge the cells and resuspend in PBS. Analyze the cells on a flow cytometer. The oxidized C11-BODIPY probe fluoresces in the green channel (e.g., FITC channel), while the reduced form fluoresces in the red channel (e.g., PE-Texas Red channel). An increase in the green to red fluorescence ratio indicates an increase in lipid peroxidation.

Cell Viability Assay

Objective: To determine the cytotoxic effect of Gpx4-IN-5.

Materials:

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar reagent

-

96-well opaque-walled plates

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells into a 96-well opaque-walled plate at a density that will not reach confluency during the experiment.

-

Treatment: The following day, treat the cells with a serial dilution of Gpx4-IN-5 to determine the IC50 value. Include a vehicle control.

-

Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator.

-

Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a luminometer.

-

Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the signaling pathway of Gpx4-IN-5 induced ferroptosis and a typical experimental workflow for its characterization.

References

Iron's Crucial Role in Gpx4-IN-5-Induced Ferroptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferroptosis, an iron-dependent form of regulated cell death, has emerged as a critical process in various pathologies, including cancer and neurodegenerative diseases. This pathway is characterized by the iron-catalyzed accumulation of lipid peroxides to lethal levels. A key regulator of ferroptosis is Glutathione Peroxidase 4 (GPX4), a selenoenzyme that detoxifies lipid hydroperoxides. Consequently, direct inhibition of GPX4 is a potent strategy for inducing ferroptosis. Gpx4-IN-5 is a covalent inhibitor of GPX4 that has demonstrated anti-tumor effects by triggering this specific cell death pathway.[1][2] This technical guide provides an in-depth exploration of the iron dependency of cell death induced by Gpx4-IN-5, offering detailed experimental protocols, quantitative data, and pathway visualizations to aid researchers in this field.

Quantitative Data Presentation

The efficacy of Gpx4-IN-5 as a GPX4 inhibitor and a ferroptosis-inducing agent has been quantified across various studies. The following tables summarize the key in vitro data.

Table 1: In Vitro Potency of Gpx4-IN-5

| Parameter | Value | Cell Line / System | Incubation Time | Source |

| GPX4 IC50 | 0.12 µM | Enzyme Assay | 1 hour | [1][2] |

| Kinact/KI | 93.54 min/M | Enzyme Assay | 90 minutes | [1][2] |

Table 2: Cytotoxic Activity of Gpx4-IN-5 in Triple-Negative Breast Cancer (TNBC) Cell Lines

| Cell Line | IC50 | Incubation Time | Source |

| MDA-MB-468 | 0.01 µM | 72 hours | [1][2] |

| BT-549 | 0.075 µM | 72 hours | [1][2] |

| MDA-MB-231 | Not specified, but effective at nM concentrations | 72 hours | [1] |

Table 3: Biomarkers of Gpx4-IN-5 Induced Ferroptosis in MDA-MB-231 Cells

| Biomarker | Observation | Concentration of Gpx4-IN-5 | Incubation Time | Source |

| Intracellular Fe2+ | Increased | 5-20 nM | 8 hours | [1][2] |

| Reactive Oxygen Species (ROS) | Increased | 5-20 nM | 8 hours | [1][2] |

| Lipid Peroxides (LPOs) | Increased | 5-20 nM | 8 hours | [1][2] |

| Mitochondrial Morphology | Volume reduction, cristae disappearance, outer membrane rupture | 20 nM | 6 hours | [1][2] |

Signaling Pathways and Logical Relationships

The mechanism of Gpx4-IN-5-induced cell death is intrinsically linked to iron metabolism. The following diagrams, generated using Graphviz, illustrate the key signaling pathways and logical relationships.

Caption: Gpx4-IN-5 signaling pathway leading to ferroptosis.

Caption: Experimental workflow to confirm iron dependency.

Caption: Logical relationship of key components in Gpx4-IN-5 induced ferroptosis.

Experimental Protocols

The following protocols provide a framework for investigating the iron-dependent nature of Gpx4-IN-5-induced cell death.

Protocol 1: Assessing the Effect of Iron Chelators on Gpx4-IN-5-Induced Cell Death

Objective: To determine if the cytotoxicity of Gpx4-IN-5 can be rescued by chelating intracellular iron, thereby confirming iron dependency.

Materials:

-

Cell line of interest (e.g., MDA-MB-231)

-

Complete cell culture medium

-

Gpx4-IN-5 (stock solution in DMSO)

-

Deferoxamine (DFO) or Deferiprone (DFP) (stock solution in sterile water or appropriate solvent)

-

96-well plates

-

Cell viability reagent (e.g., MTS, CellTiter-Glo)

-

Plate reader

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Pre-treatment with Iron Chelator: Pre-treat cells with varying concentrations of an iron chelator (e.g., 10-100 µM DFO) for 1-2 hours. Include a vehicle-only control.

-

Gpx4-IN-5 Treatment: Add Gpx4-IN-5 to the wells at a concentration around the IC50 value (e.g., 10-100 nM for TNBC cells). Maintain a set of wells with the iron chelator alone and Gpx4-IN-5 alone as controls.

-

Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).

-

Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

-

Data Acquisition: Measure the absorbance or luminescence using a plate reader.

-

Analysis: Normalize the data to the vehicle-treated control cells. Compare the viability of cells treated with Gpx4-IN-5 alone to those co-treated with the iron chelator. A significant increase in viability in the co-treated group indicates a rescue from cell death and confirms iron dependency.[3][4]

Protocol 2: Measurement of Intracellular Labile Iron (Fe2+)

Objective: To quantify the effect of Gpx4-IN-5 on the intracellular labile iron pool.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

Gpx4-IN-5

-

Fluorescent iron probe (e.g., FerroOrange, Calcein-AM)

-

Black, clear-bottom 96-well plates or appropriate imaging dishes

-

Fluorescence microscope or plate reader

Methodology:

-

Cell Seeding and Treatment: Seed cells in an appropriate plate or dish and allow them to adhere. Treat the cells with Gpx4-IN-5 at the desired concentration and for a specified time (e.g., 5-20 nM for 8 hours).[1][2] Include a vehicle control.

-

Probe Loading: Remove the treatment medium and wash the cells with a buffered saline solution (e.g., HBSS). Load the cells with the fluorescent iron probe according to the manufacturer's protocol (e.g., 1 µM FerroOrange for 30 minutes at 37°C).[5]

-

Washing: Gently wash the cells to remove any excess probe.

-

Imaging/Measurement: Immediately measure the fluorescence intensity using a fluorescence microscope or a plate reader with the appropriate excitation/emission wavelengths.

-

Analysis: Quantify the mean fluorescence intensity from multiple cells or wells. A higher fluorescence intensity in Gpx4-IN-5-treated cells compared to the control indicates an increase in the intracellular labile iron pool.[6]

Protocol 3: Quantification of Lipid Peroxidation

Objective: To measure the accumulation of lipid peroxides, a key hallmark of ferroptosis, following Gpx4-IN-5 treatment and to assess the effect of iron chelation.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

Gpx4-IN-5

-

Iron chelator (e.g., DFO)

-

Lipid peroxidation probe (e.g., C11-BODIPY 581/591) or a TBARS assay kit

-

Flow cytometer or fluorescence microscope

Methodology (using C11-BODIPY):

-

Cell Seeding and Treatment: Seed cells and treat with Gpx4-IN-5, with or without pre-treatment with an iron chelator, as described in Protocol 1.

-

Probe Staining: Towards the end of the treatment period, add C11-BODIPY 581/591 to the culture medium at a final concentration of 1-5 µM and incubate for 30-60 minutes.

-

Cell Harvesting (for Flow Cytometry): Gently trypsinize and harvest the cells, wash with PBS, and resuspend in a suitable buffer for flow cytometry.

-

Data Acquisition: Analyze the cells on a flow cytometer. The probe will shift its fluorescence emission from red to green upon oxidation. The ratio of green to red fluorescence is a measure of lipid peroxidation.

-

Analysis: Compare the shift in fluorescence in Gpx4-IN-5-treated cells to the control and the iron chelator co-treated groups. An increase in the green/red fluorescence ratio indicates lipid peroxidation, which is expected to be attenuated by the iron chelator.

Methodology (using TBARS Assay):

-

Cell Lysis: After treatment, harvest and lyse the cells according to the TBARS assay kit manufacturer's instructions.

-

Reaction: The TBARS assay measures malondialdehyde (MDA), a byproduct of lipid peroxidation. The cell lysate is reacted with thiobarbituric acid (TBA) at high temperature to form a colored product.[7][8]

-

Measurement: Measure the absorbance of the product at ~532 nm.

-

Analysis: Quantify the MDA concentration using a standard curve. An increase in MDA in Gpx4-IN-5-treated cells, which is reversed by an iron chelator, confirms iron-dependent lipid peroxidation.[9][10]

Conclusion

Gpx4-IN-5 is a potent inducer of ferroptosis through the direct covalent inhibition of GPX4. The cytotoxic effects of this compound are fundamentally dependent on the availability of intracellular iron, which catalyzes the lipid peroxidation that ultimately drives this form of cell death. The experimental protocols and data presented in this guide provide a robust framework for researchers to investigate and confirm the iron-dependent mechanism of Gpx4-IN-5 and other GPX4 inhibitors. A thorough understanding of this dependency is critical for the development of novel therapeutics that leverage the ferroptotic pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Novel Redox Modulator Induces a GPX4-mediated Cell Death That Is Dependent on Iron and Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubcompare.ai [pubcompare.ai]

- 6. Fluorogenic Probes for Intracellular Iron Detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Lipid Peroxidation (TBARS) in Biological Samples | Springer Nature Experiments [experiments.springernature.com]

- 8. pubcompare.ai [pubcompare.ai]

- 9. Determining Oxidative Damage by Lipid Peroxidation Assay in Rat Serum [bio-protocol.org]

- 10. plant-stress.weebly.com [plant-stress.weebly.com]

Gpx4-IN-5 and Its Impact on Cellular Reactive Oxygen Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gpx4-IN-5 is a potent and covalent inhibitor of Glutathione Peroxidase 4 (GPX4), a critical enzyme in the defense against lipid peroxidation. By inhibiting GPX4, Gpx4-IN-5 induces a specific form of regulated cell death known as ferroptosis, which is characterized by the iron-dependent accumulation of reactive oxygen species (ROS), particularly lipid hydroperoxides. This technical guide provides an in-depth overview of the effects of Gpx4-IN-5 on cellular ROS levels, detailing the underlying signaling pathways and providing comprehensive experimental protocols for the assessment of its activity. The information presented herein is intended to support researchers and drug development professionals in the investigation and potential therapeutic application of Gpx4-IN-5.

Introduction to Gpx4-IN-5 and Ferroptosis

Gpx4-IN-5 is a small molecule inhibitor that specifically targets and covalently binds to GPX4, leading to its inactivation. GPX4 is a unique selenoprotein that plays a central role in cellular antioxidant defense by reducing lipid hydroperoxides to their corresponding non-toxic alcohols. The inhibition of GPX4 by Gpx4-IN-5 disrupts this protective mechanism, leading to an accumulation of lipid-based ROS and the induction of ferroptosis.

Ferroptosis is a form of regulated cell death distinct from apoptosis and necroptosis. It is characterized by the overwhelming, iron-dependent accumulation of lipid hydroperoxides. This process is implicated in various pathological conditions, including cancer and neurodegenerative diseases, making the modulation of ferroptosis a promising therapeutic strategy.

Quantitative Effects of GPX4 Inhibition on Reactive Oxygen Species

The inhibition of GPX4 by compounds like Gpx4-IN-5 leads to a significant and dose-dependent increase in intracellular ROS levels, particularly lipid ROS. While specific quantitative data for Gpx4-IN-5 is still emerging in publicly available literature, the effects of other well-characterized GPX4 inhibitors, such as RSL3, provide a strong indication of the expected quantitative changes.

| Cell Line | GPX4 Inhibitor | Concentration | Fold Increase in Lipid ROS (Approx.) | Reference |

| PANC-1 | RSL3 | 1 µM | 2.5 | [1] |

| BxPC-3 | RSL3 | 1 µM | 2.0 | [1] |

| HCT116 | RSL3 | 1 µM | >2.0 | [2] |

| LoVo | RSL3 | 1 µM | >2.0 | [2] |

| HT29 | RSL3 | 1 µM | >2.0 | [2] |

Table 1: Quantitative Analysis of Lipid ROS Increase by GPX4 Inhibitors in Cancer Cell Lines. The data for RSL3, a potent GPX4 inhibitor, demonstrates a significant increase in lipid ROS levels upon treatment. Similar dose-dependent effects are anticipated for Gpx4-IN-5.

| Parameter | Method | Expected Outcome with Gpx4-IN-5 |

| Intracellular ROS | DCFH-DA or CellROX Deep Red | Dose-dependent increase in fluorescence |

| Lipid Peroxidation | C11-BODIPY 581/591 | Dose-dependent increase in green fluorescence |

| Malondialdehyde (MDA) | TBARS Assay | Dose-dependent increase in MDA levels |

| Glutathione (GSH) | GSH/GSSG Assay | Dose-dependent decrease in GSH levels |

Table 2: Expected Qualitative and Quantitative Changes in Markers of Oxidative Stress upon Gpx4-IN-5 Treatment.

Signaling Pathways Modulated by Gpx4-IN-5

The primary mechanism of action of Gpx4-IN-5 is the direct inhibition of GPX4, which is a central node in the ferroptosis signaling pathway. The inhibition of GPX4 leads to a cascade of events culminating in cell death.

The System Xc-/GSH/GPX4 Axis

The canonical pathway for preventing lipid peroxidation involves the System Xc- transporter, glutathione (GSH), and GPX4. System Xc- imports cystine, which is then reduced to cysteine, a key precursor for GSH synthesis. GSH is a critical cofactor for GPX4's enzymatic activity. By inhibiting GPX4, Gpx4-IN-5 disrupts the final step of this protective axis, leading to the accumulation of lipid peroxides even in the presence of GSH.

Figure 1: The System Xc-/GSH/GPX4 Axis and the inhibitory action of Gpx4-IN-5.

Iron Metabolism and the Fenton Reaction

Ferroptosis is an iron-dependent process. Intracellular labile iron can participate in the Fenton reaction, which generates highly reactive hydroxyl radicals. These radicals can initiate and propagate lipid peroxidation. While Gpx4-IN-5 does not directly target iron metabolism, the accumulation of lipid peroxides in the presence of iron exacerbates the ferroptotic process.

Figure 2: The role of iron and the Fenton reaction in exacerbating lipid peroxidation downstream of GPX4 inhibition.

Experimental Protocols

Measurement of Intracellular ROS using CellROX™ Deep Red Reagent

Principle: CellROX™ Deep Red is a fluorogenic probe that is non-fluorescent in a reduced state and becomes fluorescent upon oxidation by ROS.

Protocol:

-

Cell Culture: Plate cells in a suitable format (e.g., 96-well plate) and allow them to adhere overnight.

-

Treatment: Treat cells with various concentrations of Gpx4-IN-5 or vehicle control for the desired time period. Include a positive control (e.g., 100 µM tert-butyl hydroperoxide) and a negative control (e.g., co-treatment with N-acetylcysteine).

-

Staining: Add CellROX™ Deep Red Reagent to the cell culture medium to a final concentration of 5 µM.

-

Incubation: Incubate the cells for 30 minutes at 37°C, protected from light.

-

Washing: Remove the staining solution and wash the cells three times with phosphate-buffered saline (PBS).

-

Analysis: Analyze the fluorescence using a fluorescence microscope, plate reader, or flow cytometer (Excitation/Emission: ~644/665 nm).

Assessment of Lipid Peroxidation with C11-BODIPY™ 581/591